molecular formula C32H33Cl3N4O8 B606691 Cilofexor tromethamine CAS No. 2253764-93-9

Cilofexor tromethamine

カタログ番号 B606691
CAS番号: 2253764-93-9
分子量: 707.99
InChIキー: CUWTTWVBVUZPAP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cilofexor, also known as GS-9674, is a nonsteroidal farnesoid X receptor (FXR) agonist . It is under investigation in clinical trials for the treatment of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and primary sclerosing cholangitis (PSC) . It is being developed by the pharmaceutical company Gilead Sciences .


Molecular Structure Analysis

The molecular formula of Cilofexor is C28H22Cl3N3O5 . The molecular weight is 586.85 g/mol . The structure includes a phenyl ring substituted with an azetidine ring .

科学的研究の応用

Pharmacokinetics and Pharmacodynamics

Cilofexor tromethamine is primarily studied as a nonsteroidal farnesoid X receptor (FXR) agonist. In a study involving healthy participants, cilofexor's pharmacokinetics, pharmacodynamics, safety, and tolerability were characterized. The research indicated that cilofexor follows bi-exponential disposition with exposure increasing in a less-than-dose-proportional manner over a 10 to 300 mg dose range. Importantly, it increased plasma levels of fibroblast growth factor19 (FGF19) and reduced serum bile acid intermediate 7α-hydroxy-4-cholesten-3-one (C4) and bile acids in an exposure-dependent manner (Younis et al., 2022).

Treatment of Primary Sclerosing Cholangitis (PSC)

Cilofexor has been tested for its efficacy in patients with primary sclerosing cholangitis (PSC). A phase II study demonstrated that cilofexor led to significant improvements in liver biochemistries and markers of cholestasis in PSC patients. This study indicated dose-dependent reductions in liver biochemistry, with significant reductions observed in serum alkaline phosphatase, gamma-glutamyl transferase, alanine aminotransferase, and aspartate aminotransferase (Trauner et al., 2019).

Effects in Non-Alcoholic Steatohepatitis (NASH)

Cilofexor has been explored in the context of non-alcoholic steatohepatitis (NASH). A study involving a rat model of NASH showed that cilofexor improved portal hypertension and reduced hepatic fibrosis. The study highlighted cilofexor's potential in decreasing portal pressure and reducing liver fibrosis, indicating its therapeutic promise for NASH (Schwabl et al., 2021).

Discussion on Cilofexor's Efficacy

There has been some discussion regarding cilofexor's efficacy in treating NASH, with letters to the editor in medical journals highlighting both the potential benefits and limitations of cilofexor in clinical application for NASH (Jindal & Sarin, 2020).

Renal Impairment and Pharmacokinetics

A study examining the impact of renal impairment on cilofexor pharmacokinetics found that severe renal impairment does not significantly affect cilofexor exposure. This suggests that cilofexor dosing may not need modification in patients with renal impairments (Weber et al., 2023).

作用機序

Cilofexor acts as a nonsteroidal farnesoid X receptor (FXR) agonist . FXR is a key regulator of bile acid levels in the liver and intestines. By activating FXR, Cilofexor may help to reduce the accumulation of bile acids in the liver, thereby potentially reducing liver damage and improving symptoms in conditions like NAFLD, NASH, and PSC .

将来の方向性

Cilofexor is currently in clinical trials for the treatment of NAFLD, NASH, and PSC . It is being investigated for use alone or in combination with other drugs like firsocostat and selonsertib . The results of these trials will determine the future directions for the use of Cilofexor in treating these conditions.

特性

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[3-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22Cl3N3O5.C4H11NO3/c29-20-2-1-3-21(30)24(20)25-18(26(39-33-25)15-4-5-15)12-38-17-6-7-19(22(31)11-17)28(37)13-34(14-28)23-10-16(27(35)36)8-9-32-23;5-4(1-6,2-7)3-8/h1-3,6-11,15,37H,4-5,12-14H2,(H,35,36);6-8H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWTTWVBVUZPAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5(CN(C5)C6=NC=CC(=C6)C(=O)O)O)Cl.C(C(CO)(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33Cl3N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

708.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2253764-93-9
Record name Cilofexor tromethamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2253764939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CILOFEXOR TROMETHAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7AR0KNS4A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cilofexor tromethamine
Reactant of Route 2
Cilofexor tromethamine
Reactant of Route 3
Cilofexor tromethamine
Reactant of Route 4
Reactant of Route 4
Cilofexor tromethamine
Reactant of Route 5
Cilofexor tromethamine
Reactant of Route 6
Cilofexor tromethamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。